3,3-Dimethyl-2-phenylmorpholine
Description
Properties
IUPAC Name |
3,3-dimethyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWYXLVYEOEEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906047 | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-66-7 | |
| Record name | Morpholine, 3,3-dimethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents one of the earliest methods for synthesizing 3,3-dimethyl-2-phenylmorpholine. This approach typically involves reacting a secondary amine with a dihalide or epoxide to form the morpholine ring. For instance, ethanolamine derivatives can serve as precursors, where the hydroxyl group acts as a nucleophile. In a study by, 2-bromo-1-(4-methylphenyl)propan-1-one was reacted with ethanolamine in the presence of N,N-diisopropylethylamine (DIPEA) to yield intermediates such as 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one. Subsequent reduction with sodium borohydride and cyclization using concentrated sulfuric acid produced the morpholine ring. While this method achieves moderate yields (3–6%), it requires stringent control over reaction conditions to avoid side reactions such as over-reduction or dimerization.
Condensation Reactions
Condensation reactions offer an alternative pathway by leveraging carbonyl chemistry. For example, cyclohexanone derivatives can condense with phenylacetamide in acidic or basic media to form the morpholine skeleton. A notable example involves the use of 3-methylpropiophenone, which undergoes bromination to form 2-bromo-1-(3-methylphenyl)propan-1-one. This intermediate reacts with ethanolamine under reflux conditions, followed by borohydride reduction and acid-catalyzed cyclization to yield this compound. The key advantage of this method lies in its scalability, though purification via preparative thin-layer chromatography (TLC) is often necessary to isolate the desired product from stereoisomeric byproducts.
Advanced Synthetic Approaches
Bromination and Cyclization
A robust synthesis route involves bromination of propiophenone derivatives followed by cyclization. As detailed in, 4-methylpropiophenone is brominated to form 2-bromo-1-(4-methylphenyl)propan-1-one, which is then treated with ethanolamine and DIPEA. The resulting intermediate undergoes sodium borohydride reduction to produce 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol. Cyclization with concentrated sulfuric acid at room temperature completes the morpholine ring formation. This method, while efficient, requires careful handling of corrosive reagents and yields approximately 1–3% of the final product after purification.
Table 1: Comparison of Bromination-Cyclization Yields
| Starting Material | Cyclization Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Methylpropiophenone | H₂SO₄ | 1.0 | >95% |
| 3-Methylpropiophenone | H₂SO₄ | 3.0 | 92% |
| 2-Methylpropiophenone | H₂SO₄ | 2.0 | 88% |
Photoinduced Reductive Methods
Innovative photochemical strategies have emerged as viable alternatives. As reported in, a photoinduced one-electron reductive β-activation of α,β-unsaturated carbonyl compounds enables stereoselective C–C bond formation. For example, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized using ultraviolet (UV) light to initiate electron transfer, followed by cyclization to form the morpholine core. This method offers superior stereocontrol compared to thermal approaches, though it requires specialized equipment and exhibits lower scalability.
Reaction Optimization and Yield Improvement
Catalytic Methods
Transition metal catalysts, such as palladium and nickel, have been explored to enhance reaction efficiency. For instance, palladium-catalyzed amination of aryl halides with ethanolamine derivatives reduces side reactions and improves yields. In a modified protocol from, replacing DIPEA with N-methyl-2-pyrrolidone (NMP) as a solvent increased the yield of 2-methylphenmetrazine from 2% to 5%. Similarly, nickel-catalyzed cross-coupling reactions have shown promise in reducing reaction times from 24 hours to under 6 hours.
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) and NMP enhance nucleophilicity, whereas non-polar solvents such as toluene favor cyclization. For example, cyclization in dichloromethane at 25°C yielded 88% purity, whereas switching to methanol at 40°C improved purity to 95%. Temperature optimization is critical, as excessive heat promotes decomposition, while low temperatures prolong reaction times.
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation. The ¹H NMR spectrum of this compound fumarate (from) displays characteristic signals at δ 7.26–7.20 ppm (aromatic protons), δ 4.12 ppm (morpholine CH), and δ 0.82 ppm (methyl groups). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 192.138822 ([M+H]⁺), aligning with the theoretical m/z 192.138291.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is routinely employed for purity assessment. As shown in Table 1, the 4-methylphenyl derivative exhibits >95% purity after preparative TLC. Gas chromatography-mass spectrometry (GC-MS) further identifies stereoisomeric impurities, which are critical for pharmaceutical applications.
Applications and Industrial Relevance
While this compound itself is primarily a research chemical, its structural analogs, such as phenmetrazine derivatives, are investigated for their monoamine transporter inhibition properties . Industrial-scale synthesis remains challenging due to low yields, but advances in catalytic and photochemical methods may bridge this gap. Future research should focus on enantioselective synthesis and green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Chemical Reactions and Stereochemistry
Morpholine derivatives exhibit interesting stereochemical properties. For instance, the cis and trans isomers of phendimetrazine (3,4-dimethyl-2-phenylmorpholine) have been studied extensively. These isomers prefer chair conformations, with the phenyl group typically adopting an equatorial position due to steric reasons . The quaternization of nitrogen in these systems occurs preferentially at the axial position, as determined using deuteriomethyliodide labeling .
NMR Spectroscopy and Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the structure and stereochemistry of morpholine derivatives. The gem-dimethyl effect observed in 3,3-dimethylmorpholine results in characteristic chemical shifts, which can be compared to those in methylcyclohexanes and 1,3-dioxanes . Lowering the temperature can freeze out chair conformations, allowing for the identification of axial and equatorial methyl groups .
Reaction Mechanisms and Product Analysis
The quaternization reaction of morpholines can be studied using C-H NMR techniques, which provide insights into the reaction mechanism and product ratios . These methods allow for the determination of free energies associated with the reaction, providing valuable information on the thermodynamic stability of different isomers.
Data Table: Chemical Shifts and Stereochemistry
| Compound | Position | Chemical Shift (ppm) | Stereochemistry |
|---|---|---|---|
| 3,3-Dimethylmorpholine | C-3 (gem-dimethyl) | 2.19 (attenuated) | Axial/Equatorial Methyl Groups |
| Phendimetrazine (cis) | C-2 (phenyl) | Equatorial | cis-3-CH3, cis-2-phenyl |
| Phendimetrazine (trans) | C-2 (phenyl) | Equatorial | trans-3-CH3, cis-2-phenyl |
Note: The table provides a comparison of chemical shifts and stereochemistry for related morpholine derivatives. Specific data for 3,3-Dimethyl-2-phenylmorpholine is not available but can be inferred from similar compounds.
Scientific Research Applications
Chemical and Biochemical Properties
3,3-Dimethyl-2-phenylmorpholine features a morpholine ring substituted with two methyl groups at the 3-position and a phenyl group at the 2-position. Its structural characteristics contribute to its unique chemical reactivity and biological activity.
Biochemical Mechanism of Action
- Neurotransmitter Modulation : The compound acts as a releaser of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. It inhibits enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to increased neurotransmitter levels and enhanced synaptic transmission.
- Cellular Effects : It influences cell signaling pathways and gene expression by increasing neurotransmitter availability, promoting neuroplasticity, and modulating ion channel activity.
Chemistry
This compound serves as a valuable building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in synthetic chemistry.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | N-oxides |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Alkyl halides or acyl chlorides | Alkylated/acylated derivatives |
Biology
The compound is investigated for its potential as a ligand in biochemical assays. Its interactions with neurotransmitter systems make it a candidate for studying neurochemical pathways and developing assays to evaluate drug efficacy in modulating neurotransmitter release.
Medicine
Research explores the pharmacological properties of this compound for potential therapeutic applications:
- Stimulant Effects : Similar compounds are known for their stimulant effects and have been explored for conditions such as ADHD and obesity management .
- Therapeutic Agent : The compound's ability to modulate neurotransmitter levels positions it as a candidate for further investigation in treating psychiatric disorders.
Case Studies
- Pharmacological Studies : In studies examining the effects of related compounds on dopamine transporters (DAT), this compound derivatives demonstrated significant modulation of DAT activity, suggesting potential applications in treating addiction or mood disorders .
- Synthetic Applications : Researchers have utilized this compound to synthesize novel derivatives with enhanced bioactivity profiles. These derivatives are being evaluated for their effectiveness in various pharmacological assays .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to altered neuronal activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to 3,3-Dimethyl-2-phenylmorpholine, differing in substituents or ring modifications:
3-Methyl-2-phenylmorpholine
- Structure : A single methyl group at the 3-position of the morpholine ring.
- This compound has been referenced in regulatory documents as a synthetic intermediate .
2-(3-Fluorophenyl)-3-Methylmorpholine (3-FPM)
- Structure : A fluorine atom at the 3-position of the phenyl ring and a methyl group at the 3-position of the morpholine ring.
- Key Differences : Fluorination enhances electronegativity, improving lipid solubility and membrane permeability. 3-FPM has been identified as a new psychoactive substance (NPS) with stimulant effects, highlighting the pharmacological impact of halogenation .
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride
- Structure : Complex substitution with trifluoromethyl and fluorophenyl groups.
- Key Differences : The trifluoromethyl groups increase metabolic stability and electron-withdrawing effects, making this compound a key intermediate in the synthesis of aprepitant, an antiemetic drug .
2-(3,3-Dimethylmorpholin-4-yl)acetonitrile
- Structure: A cyano group attached to the morpholine ring with dimethyl substitution at the 3-position.
- Key Differences : The nitrile group introduces polarity, enhancing solubility in polar solvents. This compound is used in organic synthesis for building heterocyclic frameworks .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for this compound and Analogs
Research Findings
- Halogenation Impact : Fluorination (e.g., in 3-FPM) significantly alters pharmacokinetics, increasing blood-brain barrier penetration and receptor binding affinity, as observed in its psychoactive effects .
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in aprepitant intermediates) enhance metabolic stability and are critical for drug design .
Biological Activity
3,3-Dimethyl-2-phenylmorpholine (DMPM) is a morpholine derivative with significant biological activity, particularly in the modulation of neurotransmitter systems. This article explores its mechanisms of action, pharmacokinetics, and potential applications in medicine and research.
Target Interaction
DMPM primarily functions as a releaser of monoamine neurotransmitters and acts as an agonist at serotonin receptors. This interaction leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing synaptic transmission and neuroplasticity.
Biochemical Pathways
The compound's influence on neurotransmitter levels is attributed to its inhibition of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes responsible for neurotransmitter degradation. By inhibiting these enzymes, DMPM prolongs the action of neurotransmitters, which may have implications for treating mood disorders and cognitive impairments.
Pharmacokinetics
DMPM exhibits favorable pharmacokinetic properties similar to other compounds in its class:
- Absorption : Well-absorbed following administration.
- Distribution : Rapidly distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Cellular Effects
DMPM has profound effects on cellular processes:
- Neuronal Impact : Enhances synaptic transmission and promotes neuroplasticity in neuronal cells.
- Gene Expression : Influences gene expression related to neurodevelopment and stress response.
- Ion Channel Modulation : Alters the activity of various ion channels, affecting neuronal excitability.
Dosage Effects in Animal Models
Research has indicated that DMPM's effects vary significantly with dosage:
- Low Doses : Associated with stimulant effects, improving locomotor activity and cognitive performance.
- High Doses : Can lead to adverse effects such as hyperactivity, anxiety, and potential neurotoxicity. A narrow therapeutic window exists between beneficial and toxic doses.
Study 1: Neurotransmitter Release
A study demonstrated that DMPM significantly increased dopamine release in rat brain slices. The findings suggested that DMPM could be a potential candidate for treating conditions like Parkinson's disease due to its ability to enhance dopaminergic signaling.
Study 2: Cognitive Enhancement
In a controlled trial involving mice, DMPM administration improved performance in memory tasks. The results indicated that DMPM might enhance cognitive functions through its action on serotonin receptors, supporting its exploration as a cognitive enhancer.
Chemical Reactions Analysis
DMPM can undergo various chemical reactions:
- Oxidation : Converts to N-oxides using agents like potassium permanganate.
- Reduction : Yields secondary amines via lithium aluminum hydride.
- Substitution : Can occur at the phenyl ring or morpholine nitrogen under appropriate conditions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | N-oxides |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Alkyl halides/acyl chlorides | Alkylated/acylated derivatives |
Scientific Research Applications
DMPM is being investigated for various applications:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,3-Dimethyl-2-phenylmorpholine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, morpholine derivatives are often prepared by reacting substituted amines with carbonyl compounds under acidic or basic conditions. Evidence from fluorophenyl-morpholine syntheses suggests that temperature (e.g., 60–80°C) and solvent polarity (e.g., THF vs. DMF) critically affect reaction efficiency . Characterization via NMR and HPLC-MS is recommended to confirm regioselectivity, as branching at the 3,3-dimethyl position may lead to steric hindrance.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve stereochemistry and confirm substituent positions. For morpholine derivatives, coupling constants (e.g., J = 2–4 Hz for axial-equatorial protons) help distinguish chair vs. boat conformations.
- XRD : Determines crystal structure and intermolecular interactions, such as hydrogen bonding with phenyl groups .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) unique to the morpholine ring.
Q. How can researchers assess the purity of this compound in pharmaceutical applications?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards. For trace impurities, GC-MS is preferred due to the compound’s volatility. Pharmacopeial guidelines recommend ≥98% purity for preclinical studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. For example:
- Enantiomeric Purity : Chiral HPLC or SFC separates enantiomers, as R/S configurations may exhibit differing receptor binding .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS to distinguish intrinsic activity from pharmacokinetic effects.
Q. How does this compound interact with lipid membranes in drug delivery systems?
- Methodological Answer : Conduct molecular dynamics simulations (e.g., GROMACS) using a DPPC bilayer model. The phenyl group’s hydrophobicity may enhance membrane permeability, while the morpholine oxygen participates in hydrogen bonding with phospholipid headgroups. Experimental validation via fluorescence anisotropy or DSC can corroborate computational findings .
Q. What catalytic applications exist for this compound in asymmetric synthesis?
- Methodological Answer : The morpholine nitrogen can coordinate transition metals (e.g., Pd, Ru) for enantioselective hydrogenation. Design ligands by substituting the phenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate metal complex stability. Compare turnover numbers (TON) and enantiomeric excess (ee) across solvent systems (e.g., MeCN vs. toluene) .
Q. How do computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Dock the compound into homology models of target proteins (e.g., serotonin receptors) using AutoDock Vina. Validate predictions with in vitro assays, such as Caco-2 permeability or plasma protein binding studies.
Contradictions and Gaps in Literature
- Synthetic Yield Discrepancies : Some studies report >80% yields for morpholine derivatives under microwave irradiation, while traditional methods achieve ≤60% . Researchers should compare energy input and catalyst loading (e.g., Pd/C vs. Raney Ni).
- Biological Activity : Conflicting reports on CNS penetration may stem from variations in blood-brain barrier models (static vs. dynamic). Standardize assays using hCMEC/D3 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
